molecular formula C6H11BrO B1590232 2-(4-Bromobutyl)oxirane CAS No. 21746-88-3

2-(4-Bromobutyl)oxirane

Cat. No. B1590232
CAS RN: 21746-88-3
M. Wt: 179.05 g/mol
InChI Key: DDDKRQUCUNMSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobutyl)oxirane, also known as 4-Bromo-2-butyl oxirane, is a chemical compound that belongs to the class of epoxides. It is a colorless to pale yellow liquid with a molecular formula of C6H11BrO. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

  • Polymer Synthesis : 2-(4-Bromobutyl)oxirane (4-bromobutyloxirane) is used in the preparation of poly[oxy-1-(ω-bromoalkyl)ethylene]s. These polymers exhibit significant reactivity and have been produced as tacky, white elastomers (Wicks & Tirrell, 1989).

  • Heterocyclic Systems : It is utilized in mild dehydrogenations within heterocyclic systems, contributing to the synthesis of novel spirocyclic oxiranes (Williams, Lowder, Gu, & Brooks, 1997).

  • Radical Reactions : In studies of radical reactions, 2-(4-Bromobutyl)oxirane is important for understanding the ring-opening mechanisms of oxirane-rings (Bowman, Brown, Burns, Marples, & Zaidi, 1992).

  • Synthesis of Biologically Active Compounds : This compound is used as an intermediate in the synthesis of biologically active compounds, particularly in ultrasonic conditions for the formation of oxirane and furan derivatives (El‐sayed, Maher, El Hashash, & Rizk, 2017).

  • Formation of Pentacoordinate 1,2-oxastibetanes : It is involved in the synthesis and thermolysis of pentacoordinate 1,2-oxastibetanes, important in stereochemical studies (Uchiyama, Kano, & Kawashima, 2003).

  • Polyether-Urethane Hydrogels : The compound is a key ingredient in the creation of polyether-urethane hydrogels, which have potential applications as biomaterials or in contact lenses (Shih & Tirrell, 1984).

  • Enantioselective Synthesis : It plays a role in the enantioselective synthesis of allyloxiranes, which have applications in pharmaceutical chemistry (Bubnov, Lavrinovich, Zykov, & Ignatenko, 1992).

  • Titration of Epoxy Compounds : In analytical chemistry, it is used in the direct titration of epoxy compounds (Jay, 1964).

properties

IUPAC Name

2-(4-bromobutyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDKRQUCUNMSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508864
Record name 2-(4-Bromobutyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobutyl)oxirane

CAS RN

21746-88-3
Record name 2-(4-Bromobutyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21746-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobutyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(4-bromobutyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobutyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobutyl)oxirane
Reactant of Route 3
Reactant of Route 3
2-(4-Bromobutyl)oxirane
Reactant of Route 4
Reactant of Route 4
2-(4-Bromobutyl)oxirane
Reactant of Route 5
2-(4-Bromobutyl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(4-Bromobutyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.